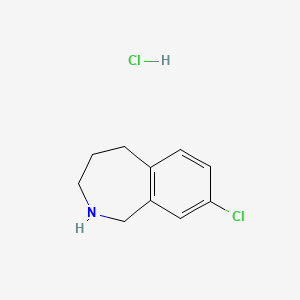

8-Chlor-2,3,4,5-tetrahydro-1H-2-benzazepin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the empirical formula C11H11Cl2N2Na . It is also known as Lorcaserin, a selective serotonin 5-HT2C receptor agonist .

Molecular Structure Analysis

The molecular structure of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be represented by the SMILES stringClC1=CC=C2C(C(CNCC3)=C3N2)=C1.[Na+].[Cl-] . The InChI key for this compound is OBSAAGLLSQQPEA-UHFFFAOYSA-M . Physical and Chemical Properties Analysis

The molecular weight of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is 265.11 . It is a solid at room temperature . The compound’s InChI code is1S/C11H11ClN2.ClH.Na/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,13-14H,3-4,6H2;1H;/q;;+1/p-1 .

Wissenschaftliche Forschungsanwendungen

- Befunde: Diese Derivate zeigen in vitro eine moderate bis ausgezeichnete antiproliferative Aktivität gegen Krebszellen (wie Hela, A549, HepG2 und MCF-7). Die Einführung von Sulfonylgruppen verstärkt ihre antiproliferative Wirkung, während Alkyl- und Arylierte Alkylsubstitutionen ebenfalls zu ihrer Wirksamkeit beitragen .

Antitumoreigenschaften

Zusammenfassend lässt sich sagen, dass 8-Chlor-2,3,4,5-tetrahydro-1H-2-benzazepin-hydrochlorid vielversprechend in der Krebsforschung, neurologischen Studien und der Medikamentenentwicklung ist. Forscher sollten seine vielfältigen Anwendungen weiter erforschen, um sein volles Potenzial auszuschöpfen . Wenn Sie weitere Einzelheiten benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen! 🌟

Wirkmechanismus

Target of Action

The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The pharmacokinetic properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .

Result of Action

The activation of the 5-HT2C receptor by 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .

Action Environment

The action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .

Biochemische Analyse

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is an orally active, potent and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . It shows good selectivity over 5-HT1A/3/4C/5A/6/7 and a panel of 67 other GPCRs and ion channels .

Cellular Effects

The compound influences cell function by reducing food intake and body weight gain when administered to rats maintained on a high-fat diet . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism related to appetite and energy expenditure.

Molecular Mechanism

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exerts its effects at the molecular level primarily through its action as a 5-HT2C receptor agonist . By binding to these receptors, it can influence a variety of physiological processes, including appetite regulation and energy homeostasis.

Dosage Effects in Animal Models

In animal models, the effects of 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride vary with dosage. For instance, rats maintained on a high-fat diet showed reductions in food intake and body weight gain when treated with doses ranging from 4.5 to 18 mg/kg .

Eigenschaften

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEXNCUOJMAJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2398913.png)

![1-Oxaspiro[5.5]undecan-4-one](/img/structure/B2398914.png)

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)